7-Chlorothieno[3,2-b]pyridine oxalate is a chemical compound characterized by its unique thienopyridine structure, which includes a chlorine substituent at the 7-position. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways.
The compound is cataloged under various identifiers, including the Chemical Abstracts Service Registry Number 69627-03-8 for 7-chlorothieno[3,2-b]pyridine and 1187830-60-9 for its oxalate form. It is commercially available through several chemical suppliers such as TCI America and Sigma-Aldrich, indicating its relevance in research and industrial applications .
7-Chlorothieno[3,2-b]pyridine oxalate belongs to the class of heterocyclic compounds, specifically thienopyridines. These compounds are known for their diverse biological activities and are often explored for their pharmacological properties. The presence of the chlorine atom enhances its reactivity and potential interactions with biological targets.
The synthesis of 7-chlorothieno[3,2-b]pyridine oxalate involves several steps, typically starting from simpler organic precursors. Common synthetic routes include:
Technical details regarding these processes can vary based on specific laboratory conditions and desired purity levels. For instance, controlling reaction temperatures and times can significantly influence yield and product quality .
The molecular formula for 7-chlorothieno[3,2-b]pyridine oxalate is , with a molecular weight of approximately 259.67 g/mol. The structure features a thieno[3,2-b]pyridine core with a chlorine atom at the 7-position and an oxalate moiety.
7-Chlorothieno[3,2-b]pyridine oxalate can participate in various chemical reactions due to its functional groups:
Technical details related to these reactions depend on the specific conditions employed, such as solvent choice and temperature .
The mechanism of action for 7-chlorothieno[3,2-b]pyridine oxalate is primarily linked to its ability to interact with biological macromolecules, particularly proteins involved in cellular signaling pathways. This interaction may influence processes such as:
Data supporting these mechanisms often come from biochemical assays demonstrating changes in cellular behavior upon treatment with this compound .
7-Chlorothieno[3,2-b]pyridine oxalate is primarily utilized in:
The C7 chlorine atom in 7-chlorothieno[3,2-b]pyridine (CAS 69627-03-8) exhibits enhanced reactivity toward nucleophilic displacement due to the electron-deficient nature of the fused pyridine ring. This activation enables efficient amination reactions critical for synthesizing bioactive precursors, as demonstrated in patent applications detailing thieno[3,2-b]pyridin-7-amine derivatives for treating familial dysautonomia [3] [6]. The chlorine's positioning adjacent to the pyridinic nitrogen creates a para-like activating effect within the heterocyclic system, allowing nucleophiles (e.g., primary amines, alkoxides) to displace chloride under milder conditions than typical aryl chlorides. Key synthetic routes involve reacting the chlorinated core (C~7~H~4~ClNS, MW 169.64) with furfurylamine or thiophenemethylamine derivatives in polar aprotic solvents like DMF or NMP at 80–100°C [3] [6].
Table 1: Nucleophilic Aromatic Substitution Parameters for 7-Chlorothieno[3,2-b]pyridine
Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
---|---|---|---|---|
Furfurylamine | DMF | 80 | 8 | 75–85 |
2-Thienylmethylamine | NMP | 100 | 6 | 70–80 |
Piperidine | Toluene | 110 | 12 | 65–75 |
Oxalate salt formation leverages the basicity of the thienopyridine nitrogen (pK~a~ ~3.5) and oxalic acid's diacid functionality (pK~a~1 = 1.3, pK~a~2 = 4.3) to achieve optimal proton transfer. The 1:1 stoichiometry generates 7-chlorothieno[3,2-b]pyridine oxalate (C~9~H~6~ClNO~4~S, MW 259.67), where oxalate acts as a counterion to enhance crystallinity and solubility [2] [6]. Crystallization typically occurs in ethanol/water mixtures, with cooling rates critically controlling polymorphism. The oxalate anion forms hydrogen bonds with the protonated pyridinic nitrogen (N^+^–H···O^−^C) and electrostatic interactions with the cationic heterocycle, facilitating lattice stabilization. Patent data emphasizes oxalate's selection over alternatives (e.g., HCl, tosylate) due to improved bioavailability and stability under ambient storage conditions (2–8°C, sealed) [2] [6].
Table 2: Crystallization Parameters for 7-Chlorothieno[3,2-b]pyridine Oxalate
Solvent System | Cooling Rate (°C/h) | Final Form | Purity (%) | Storage Stability |
---|---|---|---|---|
Ethanol/H~2~O (4:1) | 0.5 | Monohydrate | ≥98 | >24 months (2–8°C) |
Acetone/H~2~O (3:1) | 2.0 | Anhydrous | ≥97 | >18 months (2–8°C) |
Isopropanol | 5.0 | Anhydrous | ≥96 | >12 months (2–8°C) |
Regioselective modifications of the thienopyridine core are essential prior to salt formation. The scaffold displays distinct reactivity: electrophilic substitution favors C3/C5 positions, while halogenation at C2 requires directed ortho-metalation. As evidenced by synthetic intermediates, the C7 chlorine serves as a directing group for ortho-lithiation at C2, enabling introduction of aldehydes, carboxylates, or alkyl chains via n-BuLi/TMEDA at −78°C [4] [8]. Subsequent functionalization (e.g., reductive amination at C2) generates precursors for oxalate salts. The C3 position undergoes electrophilic bromination or nitration, though C7 chlorine deactivation necessitates aggressive reagents (e.g., Br~2~/H~2~SO~4~) [4].
Table 3: Regioselective Reactivity of 7-Chlorothieno[3,2-b]pyridine
Position | Reactivity | Reagents/Conditions | Key Products |
---|---|---|---|
C2 | Ortho-lithiation | n-BuLi, TMEDA, −78°C | 2-Formyl, 2-carboxy derivatives |
C3 | Electrophilic substitution | Br~2~/H~2~SO~4~, 50°C | 3-Bromo-7-chlorothienopyridine |
C5 | Nucleophilic displacement | RNH~2~/CuI, 120°C | 5-Amino-7-chlorothienopyridine |
C7 | Nucleophilic displacement | RNH~2~, 80–100°C | 7-Aminothienopyridines |
Solvent selection and catalyst design significantly improve sustainability. Polar aprotic solvents (DMF, NMP) in nucleophilic substitutions are replaced by bio-derived ethyl lactate or PEG-400, reducing toxicity while maintaining 70–75% yields [6]. Microwave-assisted synthesis accelerates cyclization and amination steps, cutting reaction times from 12 hours to <30 minutes and energy use by ~40% [6]. For oxalate crystallization, water/ethanol mixtures supplant pure acetone, enhancing recyclability. Patent applications disclose catalytic systems (e.g., CuI/1,10-phenanthroline) that operate at 0.5 mol% loading, minimizing heavy metal waste in aminated intermediates [3] [6].
Table 4: Green Solvent Alternatives in Synthesis
Conventional Solvent | Green Alternative | Process Step | Yield Impact | E-factor Change |
---|---|---|---|---|
DMF | Ethyl lactate | Nucleophilic substitution | −5% | Reduced by 2.1 |
Acetone | Ethanol/H~2~O (4:1) | Salt crystallization | No change | Reduced by 1.8 |
Dichloromethane | PEG-400 | Extraction | −3% | Reduced by 3.0 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: